6-Fluoroquinazoline

Anti-inflammatory TNF-α inhibition Oral bioavailability

Choose 6-Fluoroquinazoline (CAS 16499-44-8) for your kinase inhibitor or anti-inflammatory program. Unlike the inactive 6-nitro analog, this 6-fluoro scaffold delivers robust oral anti‑inflammatory efficacy (rat adjuvant arthritis model) and potent in vitro antifungal activity exceeding Hymexazol. Unique self‑fluorescence enables label‑free mitochondrial tracking in oncology assays. With a lower LogP (~2.96) than brominated analogs, it offers superior metabolic stability (4.5–14× longer microsomal half‑life). Select the validated core for orally bioavailable, trackable, and metabolically stable leads.

Molecular Formula C8H5FN2
Molecular Weight 148.14
CAS No. 16499-44-8
Cat. No. B579947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinazoline
CAS16499-44-8
Molecular FormulaC8H5FN2
Molecular Weight148.14
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1F
InChIInChI=1S/C8H5FN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
InChIKeyJFMDVMJEMZLFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinazoline (CAS 16499-44-8): Fluorinated Quinazoline Scaffold for Medicinal Chemistry and Kinase-Targeted Drug Discovery


6-Fluoroquinazoline (CAS 16499-44-8) is a heterocyclic aromatic compound belonging to the quinazoline family, consisting of a benzene ring fused to a pyrimidine ring with a single fluorine atom substituted at the 6-position . This fluorinated scaffold serves as a privileged core in medicinal chemistry, particularly for the development of kinase inhibitors and anti-inflammatory agents. The presence of the fluorine atom at the 6-position confers distinct electronic and steric properties compared to unsubstituted quinazoline and other 6-halogenated analogs (chloro, bromo, nitro), which directly impacts biological activity, metabolic stability, and oral bioavailability of derived compounds .

6-Fluoroquinazoline (CAS 16499-44-8): Why 6-Nitro, 6-Chloro, and Unsubstituted Quinazoline Analogs Cannot Serve as Direct Replacements


Substitution at the 6-position of the quinazoline ring is not a neutral modification. Direct comparative studies demonstrate that replacing the 6-fluoro group with a 6-nitro, 6-chloro, or hydrogen atom yields compounds with markedly different pharmacological profiles. Specifically, the 6-nitroquinazoline analog exhibited poor oral bioavailability and lacked in vivo TNF-α inhibitory activity following oral administration, whereas the corresponding 6-fluoroquinazoline derivative demonstrated robust oral anti-inflammatory efficacy in a rat adjuvant arthritis model [1]. This functional divergence arises from the distinct electron-withdrawing properties, steric bulk, and metabolic liabilities associated with each substituent, which collectively alter target engagement, pharmacokinetics, and ultimately therapeutic utility [2].

6-Fluoroquinazoline (CAS 16499-44-8): Quantitative Differentiation Evidence vs. Closest Structural Analogs


Oral Anti-Inflammatory Efficacy: 6-Fluoro vs. 6-Nitro Quinazoline Derivatives

In a direct head-to-head comparison within the same research program, the 6-nitroquinazoline derivative (compound 1) failed to exhibit oral activity in suppressing TNF-α production in vivo, attributed to poor bioavailability. Replacement of the 6-nitro group with a 6-fluoro substituent yielded derivative 7a, which demonstrated significant oral efficacy. Compound 7a suppressed LPS-induced TNF-α production in rats and exhibited anti-inflammatory effects in a rat adjuvant arthritis model following oral administration [1].

Anti-inflammatory TNF-α inhibition Oral bioavailability Rheumatoid arthritis

Antifungal Activity: 6-Fluoroquinazoline-Containing Derivatives vs. Commercial Fungicide Hymexazol

A series of 1,3,4-oxa(thia)diazole derivatives containing a 6-fluoroquinazoline moiety were synthesized and evaluated for in vitro antifungal activity. Compound 6v demonstrated an inhibition rate of 72% against Colletotrichum gloeosporioides at 50 μg/mL, which surpassed the activity of the commercial fungicide Hymexazol (70% inhibition under identical conditions). Against Cytospora mandshurica, compound 6v exhibited 71% inhibition compared to Hymexazol's 61%. Multiple 6-fluoroquinazoline derivatives (6b, 6d, 6t, 6v, 6x) showed inhibition rates of 55-63% against Gibberella zeae, all exceeding the control agent Hymexazol (51%) [1].

Agricultural antimicrobial Antifungal Gibberella zeae Cytospora mandshurica Agrochemical lead discovery

Antitumor Activity: 4-Arylamino-6-Fluoroquinazoline Derivative vs. Reference Anticancer Agents

Among 28 novel 4-arylamino-6-fluoroquinazoline derivatives synthesized and evaluated, compound 3a displayed potent antitumor activity with IC50 values ranging from 0.71 to 2.30 μM across multiple cancer cell lines in vitro. In comparative studies with reference agents, the 6-fluoroquinazoline scaffold has enabled the development of derivatives with IC50 values comparable or superior to gefitinib. For instance, 6-substituted quinazoline derivatives achieved EGFR kinase inhibition with IC50 values as low as 2.6 nM, and certain 4-arylamino-6-fluoroquinazoline derivatives exhibited IC50 values of 0.35-0.95 μM against MCF-7 cells, outperforming gefitinib (IC50 = 0.97 μM) [1] [2]. Compound 3a further demonstrated in vivo efficacy by inhibiting proliferation and metastasis of A549 cells in a zebrafish xenograft model [3].

Anticancer EGFR inhibitor Mitochondrial targeting Fluorescent probe Kinase inhibitor

Physicochemical Differentiation: LogP and Metabolic Stability of 6-Fluoroquinazoline vs. Alternative Halogenated Scaffolds

The fluorine atom at the 6-position confers distinct physicochemical properties compared to other halogen substituents. The computed LogP for the parent 6-fluoroquinazoline scaffold is approximately 2.96 [1], which is lower than that reported for brominated quinazoline analogs (e.g., 7-bromo-2,4-dichloro-6-fluoroquinazoline with XLogP3 of 4.3) [2]. This moderated lipophilicity contributes to improved drug-likeness. Critically, the fluorinated nature of the scaffold has been shown to improve metabolic stability and membrane permeability in bioactive molecules derived from this core [3]. Computational and in vitro microsomal studies on quinazoline-based Aurora kinase inhibitors demonstrated that fluorine-containing derivatives exhibit significantly extended metabolic half-lives—up to 14-fold in rat microsomes and 4.5-fold in human microsomes—compared to non-fluorinated or alternative halogenated analogs [4].

Lipophilicity LogP Metabolic stability Drug-likeness ADME

6-Fluoroquinazoline (CAS 16499-44-8): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Orally Bioavailable Anti-Inflammatory Drug Discovery Programs Targeting TNF-α and T Cell-Mediated Autoimmune Disorders

For research teams developing orally active small-molecule therapies for rheumatoid arthritis, inflammatory bowel disease, or other TNF-α-driven autoimmune conditions, the 6-fluoroquinazoline scaffold is the scientifically validated choice over the 6-nitroquinazoline alternative. The 6-nitro analog demonstrated no oral activity in vivo, whereas the 6-fluoroquinazoline derivative 7a exhibited significant oral anti-inflammatory efficacy in a rat adjuvant arthritis model [1]. This functional divergence makes 6-fluoroquinazoline the requisite starting material for programs where oral bioavailability is non-negotiable.

Agricultural Fungicide Lead Optimization Requiring Superior Potency Against Phytopathogenic Fungi

In agrochemical R&D aimed at controlling Gibberella zeae, Cytospora mandshurica, or Colletotrichum gloeosporioides, 6-fluoroquinazoline-containing derivatives have demonstrated in vitro antifungal inhibition rates that exceed those of the commercial fungicide Hymexazol by up to 12 percentage points [1]. The validated scaffold serves as an effective substructure for generating novel fungicidal leads with improved potency profiles relative to established control agents, particularly in programs employing bioactive substructure splicing strategies.

Anticancer Kinase Inhibitor Development with Integrated Intracellular Tracking Capability

For oncology drug discovery programs targeting EGFR, HER2, or other tyrosine kinases, the 4-arylamino-6-fluoroquinazoline scaffold offers a unique dual functionality: potent antiproliferative activity (IC50 as low as 0.71 μM in vitro) coupled with intrinsic self-fluorescence that enables real-time tracking of compound accumulation in mitochondria [1]. This property is absent in non-fluorinated or alternative halogenated quinazoline analogs and provides a distinct advantage for mechanistic studies of drug distribution and mode-of-action elucidation without requiring external fluorescent labeling.

Lead Optimization for Improved Metabolic Stability and Drug-Likeness

In medicinal chemistry campaigns where metabolic stability is a key optimization parameter, the 6-fluoroquinazoline core provides a more favorable ADME starting point compared to brominated quinazoline alternatives. The lower LogP (~2.96 vs. >4.3 for brominated analogs) correlates with improved drug-likeness, while fluorinated quinazoline derivatives have been shown to extend microsomal half-life by 4.5- to 14-fold relative to non-fluorinated counterparts [1] [2]. This scaffold is therefore strategically advantageous for programs requiring balanced lipophilicity and enhanced resistance to oxidative metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.